3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
Description
3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a benzoyl group at position 3, a 2-fluorophenylmethyl substituent at position 1, and a methyl group at position 5. The quinolin-4-one core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The 2-fluorophenylmethyl group enhances metabolic stability and lipophilicity, while the benzoyl moiety at position 3 may influence electronic properties and binding affinity .
Properties
IUPAC Name |
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-11-12-22-19(13-16)24(28)20(23(27)17-7-3-2-4-8-17)15-26(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVOBTZSGBODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 3-benzoyl-6-methylquinolin-4(1H)-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
3-Benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Modifications
The following table summarizes key structural differences between the target compound and analogous 1,4-dihydroquinolin-4-one derivatives:
*Calculated molecular weight based on formula C23H17FNO2.
Key Observations:
- Position 1 (R1): The target compound’s 2-fluorophenylmethyl group introduces steric bulk and fluorine-mediated metabolic stability compared to alkyl chains (e.g., butyl in Compound 80) . Fluorine’s electronegativity may also modulate electronic interactions with target proteins.
- Position 6 (R6): The methyl group in the target compound introduces steric hindrance absent in analogs with R6 = H. This may influence binding pocket interactions or crystallinity, as seen in the physical state differences between solid (Compound 80) and oily (Compound 93) analogs .
Physicochemical and Pharmacological Implications
- Lipophilicity: The 2-fluorophenylmethyl and benzoyl groups confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with the highly polar morpholine-sulfonyl group in ’s compound, which may improve solubility but reduce blood-brain barrier penetration .
- Biological Activity: While specific data for the target compound is unavailable, analogs with naphthalene-1-carbonyl (Compound 80) show enhanced activity in preliminary screens, suggesting that bulkier R3 groups improve target engagement .
Biological Activity
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens.
Pharmacological Effects
The pharmacological profile of this compound has been assessed in various studies:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress markers |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through the mitochondrial pathway.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Oxidative Stress Reduction : Research involving animal models indicated that treatment with this compound led to a marked decrease in malondialdehyde levels, a biomarker for oxidative stress, thereby supporting its role as an antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
